molecular formula C16H31N B12536906 Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- CAS No. 685088-24-8

Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)-

Cat. No.: B12536906
CAS No.: 685088-24-8
M. Wt: 237.42 g/mol
InChI Key: ZNVKFZVNJWBJGZ-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities and structural diversity . This particular compound features a pyrrolidine ring substituted with a 1-ethyl-3,3,5,5-tetramethylcyclohexyl group, which imparts unique steric and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-3,3,5,5-tetramethylcyclohexanone with ammonia or primary amines in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of pyrrolidines often involves the catalytic hydrogenation of pyrroles or the cyclization of amino alcohols. For Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)-, the process may include the use of high-pressure reactors and catalysts such as palladium on carbon to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. It may bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- is unique due to its bulky substituent, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing novel bioactive molecules with enhanced selectivity and potency .

Properties

CAS No.

685088-24-8

Molecular Formula

C16H31N

Molecular Weight

237.42 g/mol

IUPAC Name

1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)pyrrolidine

InChI

InChI=1S/C16H31N/c1-6-16(17-9-7-8-10-17)12-14(2,3)11-15(4,5)13-16/h6-13H2,1-5H3

InChI Key

ZNVKFZVNJWBJGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CC(C1)(C)C)(C)C)N2CCCC2

Origin of Product

United States

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